4-Oxa-6-azaspiro[2.4]heptan-5-one
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Overview
Description
4-Oxa-6-azaspiro[2.4]heptan-5-one is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
The synthesis of 4-Oxa-6-azaspiro[2.4]heptan-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable aziridine with an epoxide in the presence of a base can lead to the formation of the spirocyclic structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Oxa-6-azaspiro[2.4]heptan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-Oxa-6-azaspiro[2.4]heptan-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. . Additionally, it finds use in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxa-6-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Oxa-6-azaspiro[2.4]heptan-5-one can be compared with other spirocyclic compounds, such as spiro[2.4]heptane derivatives and other azaspiro compounds. Its uniqueness lies in the presence of both oxygen and nitrogen atoms within the ring system, which can impart distinct chemical and biological properties . Similar compounds include spiro[2.4]heptane, spiro[2.5]octane, and azaspiro[3.5]nonane, each with varying structural features and applications .
Properties
IUPAC Name |
4-oxa-6-azaspiro[2.4]heptan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZRQCQIUJGFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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